Methyl 4-aminonaphthalene-2-carboxylate
Description
Methyl 4-aminonaphthalene-2-carboxylate (CAS: 91569-21-0) is a naphthalene derivative featuring an amino (-NH₂) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol and a purity of ≥95% . While detailed physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, its structural features suggest applications in pharmaceuticals, dyes, or organic synthesis due to the reactivity of the amino and ester groups.
Properties
IUPAC Name |
methyl 4-aminonaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMEXWVHLBNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination of Methyl 4-nitronaphthalene-2-carboxylate
Starting Material: Methyl 4-nitronaphthalene-2-carboxylate.
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C) catalyst.
Conditions: The nitro group is reduced to an amino group under hydrogenation conditions.
:Reaction: Methyl 4-nitronaphthalene-2-carboxylate+H2Pd/CMethyl 4-aminonaphthalene-2-carboxylate
-
Direct Amination
Starting Material: Naphthalene-2-carboxylic acid.
Reagents: Methyl iodide (CH3I), Ammonia (NH3).
Conditions: The carboxylic acid is first esterified with methyl iodide, followed by amination.
:Reaction: Naphthalene-2-carboxylic acid+CH3I→Methyl naphthalene-2-carboxylate
Methyl naphthalene-2-carboxylate+NH3→Methyl 4-aminonaphthalene-2-carboxylate
Industrial Production Methods
Industrial production typically involves large-scale hydrogenation processes using robust catalysts and optimized conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the efficient conversion of starting materials.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-aminonaphthalene-2-carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity.
Table 1: Hydrolysis Conditions and Outcomes
Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Base-mediated hydrolysis involves hydroxide ion nucleophilic substitution, forming a carboxylate intermediate .
Reduction Reactions
The ester group is reducible to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Table 2: Reduction Pathways
| Reagent | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | 4-Amino-2-(hydroxymethyl)naphthalene | >95% |
The reduction occurs via nucleophilic acyl substitution, where hydride attack at the carbonyl carbon forms an aldehyde intermediate, further reduced to the alcohol .
Electrophilic Substitution at the Amino Group
The electron-donating amino group activates the naphthalene ring for electrophilic aromatic substitution (EAS), directing incoming electrophiles to specific positions.
Table 3: EAS Reactions and Regioselectivity
The amino group strongly activates the ring, favoring substitution at the para position relative to itself (position 6 on the naphthalene system) .
Photolytic Cleavage of the Ester Group
Under UV-A light (365 nm), the ester undergoes photolytic cleavage, releasing the corresponding carboxylic acid. This reaction is leveraged in photocaging applications.
Table 4: Photorelease Efficiency
| Light Source | Solvent | Quantum Yield (Φ) | Released Product | References |
|---|---|---|---|---|
| UV-A (365 nm) | Acetonitrile | 0.11 | 4-Aminonaphthalene-2-carboxylic acid |
The mechanism involves singlet excited-state heterolysis, generating a carbocation intermediate that reacts with water to release the acid .
Schiff Base Formation
The amino group reacts with aldehydes/ketones to form Schiff bases, useful in coordination chemistry:
.
Acylation
The amino group undergoes acylation with acyl chlorides or anhydrides:
.
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-aminonaphthalene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its amino group allows for diverse chemical reactions, making it a valuable building block in medicinal chemistry.
Key Uses:
- Synthesis of Drug Intermediates: It is employed in the preparation of naphthalene-based pharmaceuticals, enhancing bioactivity and therapeutic efficacy.
- Anticancer Agents: Research indicates its potential in developing novel anticancer drugs by modifying its structure to improve potency and selectivity against cancer cells .
Case Study:
In a study focusing on the synthesis of naphthalene derivatives, this compound was used to create compounds with enhanced cytotoxic activity against various cancer cell lines. The results demonstrated significant improvements in cell viability assays, indicating its potential as a lead compound for further drug development .
Dyes and Pigments
This compound is also utilized in the dye industry due to its ability to form vibrant colors when reacted with other agents.
Key Uses:
- Synthesis of Dyes: It serves as a precursor for synthesizing azo dyes and other colorants used in textiles and plastics.
Data Table: Dye Properties Derived from this compound
| Dye Type | Color | Application Area |
|---|---|---|
| Azo Dyes | Bright Red | Textile Industry |
| Pigment Yellow | Yellow | Plastics and Coatings |
Agrochemicals
This compound is increasingly recognized for its role in agrochemical formulations.
Key Uses:
- Pesticide Development: It is involved in synthesizing herbicides and insecticides that target specific pests while minimizing environmental impact.
Case Study:
Research has shown that derivatives of this compound exhibit effective herbicidal activity against common weeds, demonstrating its potential as an active ingredient in sustainable agricultural practices .
Material Science
In material science, this compound is being explored for its properties related to polymer chemistry.
Key Uses:
- Polymer Synthesis: It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Data Table: Polymer Applications
| Polymer Type | Modification Method | Result |
|---|---|---|
| Polymeric Films | Incorporation of Methyl 4-Aminonaphthalene Derivatives | Increased tensile strength and flexibility |
Mechanism of Action
The mechanism by which methyl 4-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
4-Aminonaphthalene-2-Carboxylic Acid (CAS: 5773-98-8)
- Molecular Formula: C₁₁H₉NO₂
- Molecular Weight : 187.20 g/mol
- Key Differences: The absence of a methyl ester group reduces lipophilicity compared to the methyl ester derivative. The carboxylic acid (-COOH) group enhances polarity, increasing solubility in aqueous media but limiting compatibility with organic solvents. Applications: Primarily used as a synthetic intermediate for esters like methyl 4-aminonaphthalene-2-carboxylate .
Methyl 4-Hydroxy-1-Phenylnaphthalene-2-Carboxylate
- Molecular Formula : C₁₉H₁₆O₃
- Molecular Weight : 292.33 g/mol
- Key Differences: Substitution of the amino group with a hydroxyl (-OH) and phenyl (-C₆H₅) group alters electronic and steric properties.
Methyl 4-(Acetyloxy)-6-Methyl-2-Naphthalenecarboxylate
- Key Features : Features an acetyloxy (-OCOCH₃) group at the 4-position and a methyl (-CH₃) group at the 6-position.
- Comparison: The acetyloxy group enhances lipophilicity compared to the amino group, making it more suitable for lipid-rich environments. The additional methyl group may influence metabolic stability or steric interactions in biological systems .
Structural and Reactivity Analysis
Functional Group Impact
Data Tables
Table 1: Molecular and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| This compound | C₁₂H₁₁NO₂ | 201.22 | Amino, Ester |
| 4-Aminonaphthalene-2-carboxylic acid | C₁₁H₉NO₂ | 187.20 | Amino, Carboxylic Acid |
| Methyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate | C₁₉H₁₆O₃ | 292.33 | Hydroxyl, Ester, Phenyl |
Biological Activity
Methyl 4-aminonaphthalene-2-carboxylate (MANC) is a compound that has garnered attention for its potential biological activities. This article synthesizes the available research findings, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
MANC is characterized by the presence of a naphthalene ring substituted with an amino group and a carboxylate ester. Its chemical formula is C12H11NO2, and it exhibits properties that make it suitable for various biological applications.
The biological activity of MANC is largely attributed to its ability to interact with various biochemical pathways. Similar compounds have demonstrated the following modes of action:
- Antioxidant Activity : MANC may act as a radical scavenger, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of microbial pathogens, indicating that MANC could possess antimicrobial capabilities.
- Anticancer Potential : Preliminary studies suggest that MANC may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest .
Biological Activities
Research has identified several biological activities associated with MANC and structurally related compounds:
- Antiviral : Some derivatives exhibit antiviral properties, suggesting potential applications in treating viral infections.
- Anti-inflammatory : Similar compounds have been noted for their anti-inflammatory effects, which could be beneficial in managing chronic inflammatory diseases.
- Antidiabetic : Certain analogs have demonstrated antidiabetic activity by modulating glucose metabolism .
Anticancer Activity
A study investigated the anticancer effects of MANC on various cancer cell lines. The results indicated:
- Cell Viability Assays : MANC significantly reduced cell viability in breast and colon cancer cells, with IC50 values indicating potent activity.
- Mechanistic Insights : Flow cytometry analysis revealed that MANC induces apoptosis in cancer cells, primarily through the intrinsic pathway involving mitochondrial dysfunction .
Antimicrobial Studies
In vitro studies evaluating the antimicrobial efficacy of MANC against common pathogens revealed:
- Minimum Inhibitory Concentration (MIC) : MANC exhibited MIC values ranging from 32 to 128 µg/mL against bacterial strains such as E. coli and S. aureus.
- Synergistic Effects : When combined with conventional antibiotics, MANC enhanced their effectiveness, suggesting potential for use in combination therapies .
Pharmacokinetics
Understanding the pharmacokinetic profile of MANC is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
- Metabolism : Preliminary studies suggest hepatic metabolism, with potential involvement of cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated as a primary route for elimination from the body .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
